![molecular formula C17H33N5 B12558031 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- CAS No. 191486-18-7](/img/structure/B12558031.png)
1,3,5-Triazine-2,4-diamine, 6-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction typically occurs in the presence of a base such as cesium carbonate, which facilitates the substitution process . Another method involves the use of imidates, guanidines, and amides or aldehydes as starting materials . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions with different nucleophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways and molecular targets involved in cell growth and survival . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- can be compared with other similar compounds in the triazine family:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have been studied for their antiproliferative activity and have shown potential as anticancer agents.
Propazine: Another triazine derivative used as a herbicide.
6-Phenyl-1,3,5-triazine-2,4-diamine: Known for its applications in various chemical processes
Eigenschaften
CAS-Nummer |
191486-18-7 |
---|---|
Molekularformel |
C17H33N5 |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
6-tetradecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H33N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(18)22-17(19)21-15/h2-14H2,1H3,(H4,18,19,20,21,22) |
InChI-Schlüssel |
HXPZJNPIMRZESM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.